2-(4-Chlorophenoxy)ethanol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)ethanol and methanesulfonic acid are two distinct chemical compounds. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is widely used as a catalyst and in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethanol can be synthesized through the reaction of 4-chlorophenol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction .
Methanesulfonic acid is produced industrially by the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. Another method involves the reaction of methanol with sulfur trioxide .
Industrial Production Methods
The industrial production of 2-(4-Chlorophenoxy)ethanol involves the large-scale reaction of 4-chlorophenol with ethylene oxide in the presence of a base. This process is optimized for high yield and purity .
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide or the reaction of methanol with sulfur trioxide. These methods are chosen for their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(4-chlorophenoxy)acetaldehyde.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)ethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Methanesulfonic acid is known for its strong acidic properties and can participate in:
Esterification: Reacts with alcohols to form methanesulfonate esters.
Neutralization: Reacts with bases to form methanesulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: 2-(4-Chlorophenoxy)acetaldehyde.
Reduction: 2-(4-Chlorophenoxy)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)ethanol is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Studies: As a reagent in the study of enzyme-catalyzed reactions.
Methanesulfonic acid is used in:
Catalysis: As a catalyst in organic synthesis.
Electroplating: In the electroplating industry for metal surface treatment.
Pharmaceuticals: In the production of active pharmaceutical ingredients.
Mechanism of Action
2-(4-Chlorophenoxy)ethanol exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions .
Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its ability to dissolve a wide range of metal salts makes it useful in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)ethanol: Similar in structure but with the chlorine atom in a different position.
p-Toluenesulfonic acid: Similar in function to methanesulfonic acid but with a different molecular structure.
Uniqueness
2-(4-Chlorophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and applications .
Methanesulfonic acid is unique due to its strong acidic properties and ability to dissolve a wide range of metal salts, making it highly versatile in industrial applications .
Properties
CAS No. |
53542-78-2 |
---|---|
Molecular Formula |
C9H13ClO5S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C8H9ClO2.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4,10H,5-6H2;1H3,(H,2,3,4) |
InChI Key |
LZVWUDLUOIXPEN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.